molecular formula C17H21N3OS2 B4067156 2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one

2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B4067156
M. Wt: 347.5 g/mol
InChI Key: KYWVUSBVIOKALT-UHFFFAOYSA-N
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Description

2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H21N3OS2 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-4-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is 347.11260465 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Thienopyrimidine derivatives are synthesized through various chemical reactions, contributing significantly to the field of organic chemistry. For example, Ahmed et al. (2003) described the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, demonstrating the versatility of thienopyrimidines as precursors for synthesizing a wide range of heterocyclic compounds (Ahmed, 2003). Similarly, Amr et al. (2008) explored the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, highlighting the potential for developing compounds with analgesic and antiparkinsonian activities (Amr, S. Maigali, & Mohamed M. Abdulla, 2008).

Biological Activities

The biological activities of thienopyrimidine derivatives have been a significant focus of research. Gad-Elkareem et al. (2006) reported on the synthesis of new thienopyrimidine derivatives and their potential antitumor activity, indicating the therapeutic potential of these compounds (Gad-Elkareem, A. Abdel-fattah, & M. A. Elneairy, 2006). Additionally, the antimicrobial activities of thienopyrimidine derivatives have been documented, with compounds showing promising efficacy against various microbial strains, suggesting their application in developing new antimicrobial agents (Gaber & Moussa, 2011).

Optical and Electronic Properties

Research into the optical and electronic properties of thienopyrimidine derivatives has revealed their potential application in materials science, particularly in the development of nonlinear optical (NLO) materials. Hussain et al. (2020) conducted a study on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, highlighting their considerable NLO character and potential for optoelectronic applications (Hussain et al., 2020).

Properties

IUPAC Name

2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-11-18-16(22-10-14(21)20-8-3-2-4-9-20)15-12-6-5-7-13(12)23-17(15)19-11/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWVUSBVIOKALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
Reactant of Route 6
2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one

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